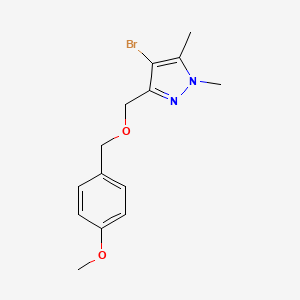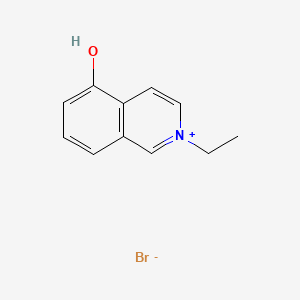
2-Ethyl-5-hydroxyisoquinolinium, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-hydroxyisoquinolinium, bromide is a quaternary ammonium compound with the molecular formula C({11})H({12})BrNO. It is known for its unique structure, which includes an isoquinolinium core substituted with an ethyl group at the second position and a hydroxyl group at the fifth position. This compound is often used in various chemical and biological research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxyisoquinolinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline, which is then subjected to alkylation to introduce the ethyl group at the second position.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the fifth position. This can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring. This is typically done using methyl bromide or another alkylating agent to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The industrial process would also focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-hydroxyisoquinolinium, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the bromide ion, potentially forming a neutral isoquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or even organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl), sodium iodide (NaI), or organic thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethyl-5-oxoisoquinolinium, while substitution reactions can produce various isoquinolinium salts.
Aplicaciones Científicas De Investigación
2-Ethyl-5-hydroxyisoquinolinium, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quaternary ammonium compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 2-Ethyl-5-hydroxyisoquinolinium, bromide exerts its effects is largely dependent on its interaction with biological molecules. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These molecular interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-Ethyl-5-hydroxyisoquinolinium, bromide can be compared with other quaternary ammonium compounds, such as:
2-Methyl-5-hydroxyisoquinolinium, bromide: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-methoxyisoquinolinium, bromide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-5-hydroxyquinolinium, bromide: Similar structure but with a quinolinium core instead of an isoquinolinium core.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of both an ethyl and a hydroxyl group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
4501-30-8 |
|---|---|
Fórmula molecular |
C11H12BrNO |
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
2-ethylisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H11NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-8H,2H2,1H3;1H |
Clave InChI |
DGBDVEWOXFCLJE-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


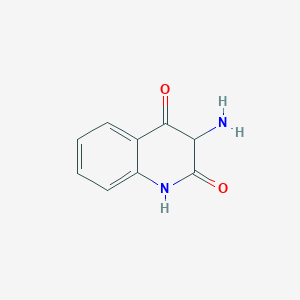
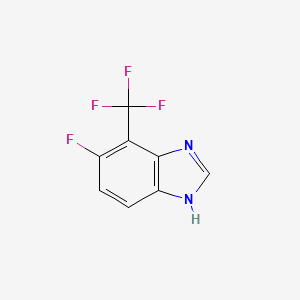
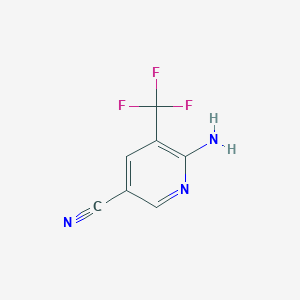
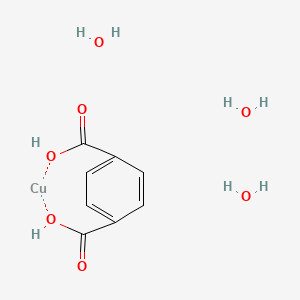
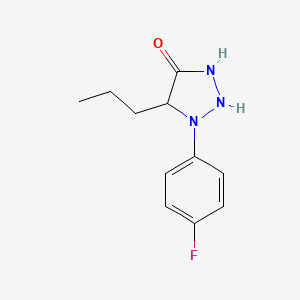
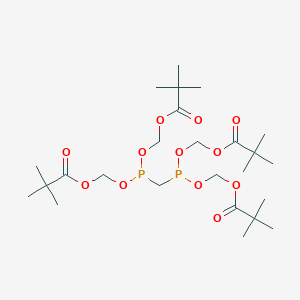
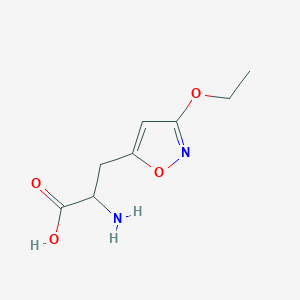

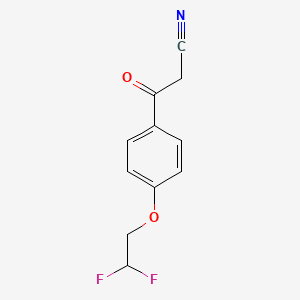
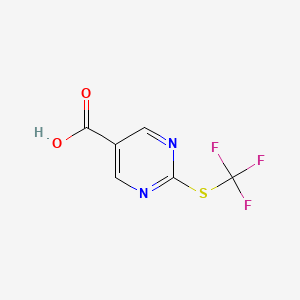
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12858857.png)


